molecular formula C17H17FN4OS B11423545 2-(ethylsulfanyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-(ethylsulfanyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11423545
M. Wt: 344.4 g/mol
InChI Key: XKIPGYMJSGZRSG-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the triazoloquinazoline family. This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a fluorophenyl group, and a triazoloquinazoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: This step often starts with the cyclization of appropriate precursors, such as hydrazine derivatives and quinazoline intermediates, under controlled conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via nucleophilic substitution reactions, where an ethylthiol reagent reacts with a suitable leaving group on the quinazoline core.

    Addition of the Fluorophenyl Group: The fluorophenyl group is typically added through a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenylboronic acid or a fluorophenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazoloquinazoline core, potentially altering its electronic properties.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution often employs reagents like nitrating agents or halogens under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazoloquinazoline derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 2-(ethylsulfanyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has shown promise in preliminary studies as a potential therapeutic agent. Its interactions with biological targets are being explored for applications in drug development.

Medicine

In medicine, research is focused on its potential as an anticancer or antimicrobial agent. The compound’s ability to interact with specific enzymes and receptors makes it a candidate for further pharmacological studies.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its unique structural features.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfanyl and fluorophenyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the ethylsulfanyl and 2-fluorophenyl groups in 2-(ethylsulfanyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one imparts distinct chemical and biological properties. This specific arrangement may enhance its binding affinity to certain biological targets, making it a compound of interest for further research.

Properties

Molecular Formula

C17H17FN4OS

Molecular Weight

344.4 g/mol

IUPAC Name

2-ethylsulfanyl-9-(2-fluorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C17H17FN4OS/c1-2-24-17-20-16-19-12-8-5-9-13(23)14(12)15(22(16)21-17)10-6-3-4-7-11(10)18/h3-4,6-7,15H,2,5,8-9H2,1H3,(H,19,20,21)

InChI Key

XKIPGYMJSGZRSG-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=CC=C4F

Origin of Product

United States

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